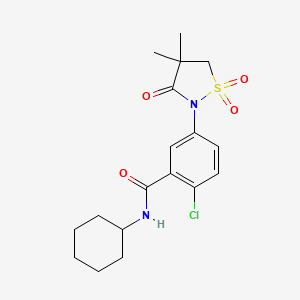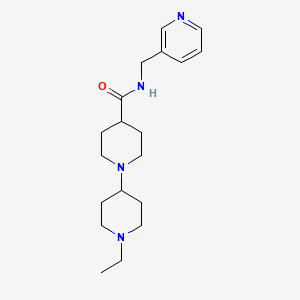![molecular formula C24H15NO5 B5178848 2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione, commonly known as NBD, is a synthetic compound used in scientific research. It is a spirooxindole derivative that has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of NBD involves the reaction of the compound with ROS, which leads to the formation of a fluorescent product. The reaction proceeds through a nucleophilic addition of the ROS to the spirocyclic carbon of the compound, followed by a rearrangement and elimination of the nitro group. The resulting product has a blue-green fluorescence that can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects
NBD has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, NBD has been found to possess antioxidant and anti-inflammatory properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
実験室実験の利点と制限
NBD has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of ROS, which makes it useful for studying oxidative stress in various disease models. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NBD has some limitations. It is not suitable for in vivo imaging due to its low photostability. It is also sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of NBD in scientific research. One area of interest is the development of NBD-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of NBD-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, the use of NBD in combination with other imaging techniques, such as MRI and PET, could provide a more comprehensive understanding of disease pathogenesis.
合成法
The synthesis of NBD involves the reaction of 3-phenylindan-1-one with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through a Friedel-Crafts acylation mechanism and yields NBD as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
NBD has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is important for understanding their role in disease pathogenesis and developing therapeutic strategies. NBD has been found to be highly sensitive and selective for the detection of ROS in vitro and in vivo.
特性
IUPAC Name |
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(15-10-12-16(13-11-15)25(29)30)20-19(14-6-2-1-3-7-14)24(20)22(27)17-8-4-5-9-18(17)23(24)28/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUQYWGSUQFIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)


![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)

